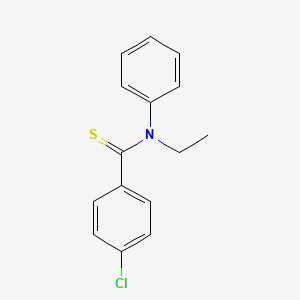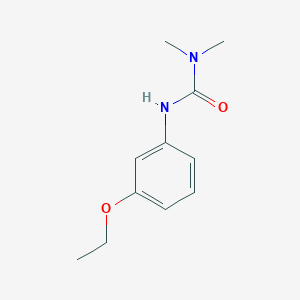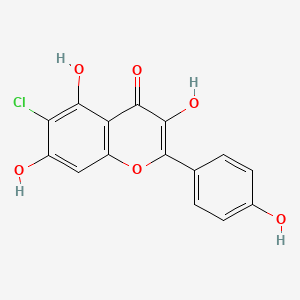
6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a chemical compound known for its unique structure and properties It belongs to the class of flavonoids, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 6-chloro-3,5,7-trihydroxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives with different properties.
科学研究应用
6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which contribute to its biological activity. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar hydroxyl groups but lacking the chlorine atom.
Kaempferol: Another flavonoid with a similar structure but different substitution pattern.
Luteolin: A flavonoid with similar hydroxyl groups but different positions.
Uniqueness
6-Chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This structural feature distinguishes it from other flavonoids and may contribute to its specific properties and applications.
属性
CAS 编号 |
95412-43-4 |
|---|---|
分子式 |
C15H9ClO6 |
分子量 |
320.68 g/mol |
IUPAC 名称 |
6-chloro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO6/c16-11-8(18)5-9-10(12(11)19)13(20)14(21)15(22-9)6-1-3-7(17)4-2-6/h1-5,17-19,21H |
InChI 键 |
ANLGTHFKRFGSER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
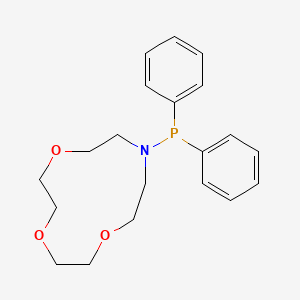
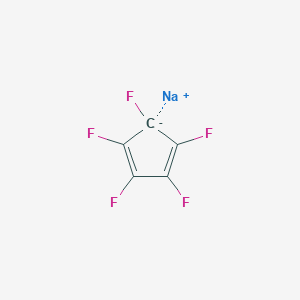
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
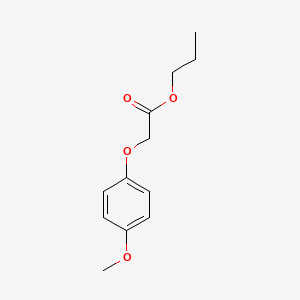
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)

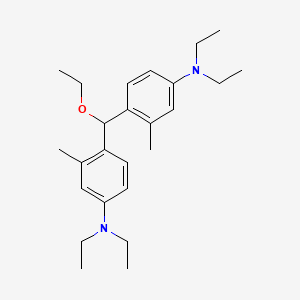
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
